molecular formula C11H14N2O2 B13543493 6-Amino-3-(2-methylpropyl)-2(3H)-benzoxazolone

6-Amino-3-(2-methylpropyl)-2(3H)-benzoxazolone

Cat. No.: B13543493
M. Wt: 206.24 g/mol
InChI Key: NNNCFXBPDPXLTQ-UHFFFAOYSA-N
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Description

6-amino-3-(2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This compound is characterized by the presence of an amino group, a methylpropyl group, and a dihydrobenzoxazol-2-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-(2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditions For instance, the reaction of 2-aminophenol with an appropriate isocyanate can lead to the formation of the benzoxazole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-amino-3-(2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

6-amino-3-(2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-amino-3-(2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The amino group and the benzoxazole ring play crucial roles in its reactivity and binding to target molecules. The exact mechanism may vary depending on the specific application and the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-3-(2-methylpropyl)-2,3-dihydro-1,3-benzoxazole
  • 6-amino-3-(2-methylpropyl)-2,3-dihydro-1,3-benzoxazolin-2-one

Uniqueness

6-amino-3-(2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its specific substitution pattern and the presence of the dihydrobenzoxazol-2-one structure

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

6-amino-3-(2-methylpropyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C11H14N2O2/c1-7(2)6-13-9-4-3-8(12)5-10(9)15-11(13)14/h3-5,7H,6,12H2,1-2H3

InChI Key

NNNCFXBPDPXLTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)N)OC1=O

Origin of Product

United States

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